Regioisomeric Comparison: Target Compound vs. Ortho-Isomer for Optimal Lipophilicity
The target compound (para-isomer) exhibits a significantly lower calculated LogP (2.33) compared to its direct ortho-isomer analog, N-[2-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide (LogP 2.90) [1]. The reduced lipophilicity is critical for optimizing the pharmacokinetic profile and reducing non-specific binding in biological assays. Furthermore, the polar surface area (PSA) of the target compound (52.89 Ų) is lower than that of the ortho-isomer (56.38 Ų), indicating a subtly different hydrogen-bonding capacity that is crucial for target engagement [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP: 2.33; PSA: 52.89 Ų |
| Comparator Or Baseline | N-[2-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide (CAS 88975-36-4): LogP: 2.90; PSA: 56.38 Ų |
| Quantified Difference | ΔLogP = -0.57; ΔPSA = -3.49 Ų |
| Conditions | In silico calculation via standard fragment-based methods (reported on yybyy.com and chemsrc.com) |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for translational research; the LogP difference of 0.57 units is highly significant for CNS drug target selectivity (typically requiring LogP 1–3) and directly impacts solubility and absorption profiles.
- [1] N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide; CAS 63898-17-9; LogP 2.32648; PSA 52.89. yybyy.com. Accessed April 2026. View Source
